molecular formula C7H3F4NO B099110 2,3,4,5-Tetrafluorobenzamide CAS No. 16582-94-8

2,3,4,5-Tetrafluorobenzamide

Cat. No. B099110
CAS RN: 16582-94-8
M. Wt: 193.1 g/mol
InChI Key: XMFMIKSWEJRJQE-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzamide is a chemical compound with the molecular formula C7H3F4NO . It is a solid substance and its CAS number is 16582-94-8 .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluorobenzamide has been studied using triphosgene . The yield could reach 95 mol % when the catalyst (DMF) was 5 mol % of acid, 1,2-dichloroethane was used as solvent, n (triphosgene):n (acid) value was 0.37:1.00 and the reaction was carried out at 353 K for 4 h .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrafluorobenzamide is represented by the InChI code 1S/C7H3F4NO/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1H, (H2,12,13) . The Canonical SMILES representation is C1=C (C (=C (C (=C1F)F)F)F)C (=O)N .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,5-Tetrafluorobenzamide is 193.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 193.01507637 g/mol . The topological polar surface area is 43.1 Ų . It has a heavy atom count of 13 .

Safety And Hazards

2,3,4,5-Tetrafluorobenzamide is associated with hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,4,5-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFMIKSWEJRJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380203
Record name 2,3,4,5-Tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzamide

CAS RN

16582-94-8
Record name 2,3,4,5-Tetrafluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intramolecular hydrogen bonding observed in the structure of N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide?

A1: The research article highlights the presence of an intramolecular N—H⋯O hydrogen bond within the N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide molecule []. This interaction involves the hydrogen atom of the thiourea group and the carbonyl oxygen atom of the tetrafluorobenzoyl group. This intramolecular hydrogen bond plays a crucial role in stabilizing the cis,trans geometry adopted by the N,N′-disubstituted thiourea fragment of the molecule [].

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